1H-1-Ethyl Candesartan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

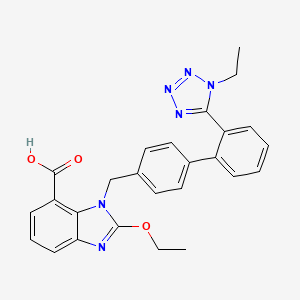

2-ethoxy-3-[[4-[2-(1-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O3/c1-3-32-24(28-29-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHVZUNUEWIVIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747748 |

Source

|

| Record name | 2-Ethoxy-1-{[2'-(1-ethyl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246817-38-8 |

Source

|

| Record name | 2-Ethoxy-1-{[2'-(1-ethyl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1H-1-Ethyl Candesartan chemical structure and properties

An In-Depth Technical Guide to 1H-1-Ethyl Candesartan: Structure, Properties, and Analytical Control

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a significant process-related impurity associated with the antihypertensive drug Candesartan Cilexetil. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the molecule's chemical identity, physicochemical properties, synthetic origin, and the critical analytical methodologies required for its identification and control in pharmaceutical manufacturing.

Introduction: The Significance of Process-Related Impurities

In the synthesis of any Active Pharmaceutical Ingredient (API), the formation of impurities is an inevitable consequence of the chemical process. These impurities, even in minute quantities, can have a significant impact on the safety and efficacy of the final drug product. Regulatory bodies worldwide, under the guidance of frameworks like the International Council for Harmonisation (ICH), mandate stringent control over these substances. This compound (also known as Candesartan N1-Ethyl Impurity) is a notable process-related impurity in the manufacturing of Candesartan Cilexetil, an angiotensin II receptor blocker used to treat hypertension.[1][2][3] Understanding its structure, properties, and genesis is paramount for developing robust analytical methods to ensure the purity and quality of the API.

Chemical Identity and Physicochemical Properties

This compound is structurally analogous to the active drug, Candesartan, differing by the presence of an ethyl group on one of the nitrogen atoms of the tetrazole ring. This seemingly minor modification alters its physicochemical properties and necessitates its classification and control as a distinct chemical entity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 2-Ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid | [1][3][4][5] |

| CAS Number | 1246817-38-8 | [1][4][5][] |

| Molecular Formula | C₂₆H₂₄N₆O₃ | [1][4][5] |

| Molecular Weight | 468.51 g/mol | [1][4][] |

| Synonyms | N1-Ethyl Candesartan, Candesartan N1-Ethyl Impurity | [3][7] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 186-188 °C | [5][] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [] |

| Appearance | Off-white to pale yellow solid (inferred from related compounds). | [8] |

Structural Relationship and Genesis

To appreciate the context of this compound, it is essential to visualize its relationship with the parent drug, Candesartan, and its prodrug form, Candesartan Cilexetil. The prodrug, Candesartan Cilexetil, is designed to increase bioavailability and is hydrolyzed in the body to the active Candesartan moiety.[9][10] this compound is an impurity that can arise during the synthesis of the API.

Caption: Structural relationship between Candesartan, its prodrug, and the N1-Ethyl impurity.

The formation of this impurity is typically attributed to the presence of residual ethylating agents (e.g., ethyl iodide, diethyl sulfate) or solvents (e.g., ethanol) reacting with the nucleophilic tetrazole ring of Candesartan or its precursors under specific pH and temperature conditions during the manufacturing process. A study investigating impurities in Candesartan Cilexetil identified a related structure, the ethyl ester of this compound, and proposed a plausible mechanism involving transesterification and alkylation.[11][12]

Caption: Plausible formation pathway for the this compound impurity.

Analytical Characterization and Control

Robust analytical methods are crucial for the detection, identification, and quantification of this compound to ensure the quality of Candesartan Cilexetil. A multi-step approach combining chromatography and spectroscopy is standard practice.

Caption: General analytical workflow for impurity identification and characterization.

Experimental Protocol: HPLC Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating this compound from the main API and other related substances. The following is a representative protocol based on methods described for Candesartan Cilexetil impurity analysis.[13][14]

Objective: To resolve and quantify this compound in a Candesartan Cilexetil bulk sample.

Instrumentation:

-

HPLC system with a UV detector

-

C18 or Cyano analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (e.g., pH 3.0, prepared with potassium dihydrogen phosphate and phosphoric acid)

-

Water (HPLC grade)

-

Candesartan Cilexetil reference standard and sample

-

This compound reference standard (if available)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer and acetonitrile. A common starting point is a 50:50 (v/v) ratio.[14] The composition may be delivered isocratically or as a gradient to optimize separation.

-

Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., mobile phase or Acetonitrile:Water 80:20) to a known concentration (e.g., 1 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the Candesartan Cilexetil bulk sample in the diluent to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm[13]

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

System Suitability: Verify the system's performance by checking parameters like theoretical plates, tailing factor, and resolution between the impurity and the main API peak.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration based on the peak area response relative to the standard.

Mass Spectrometry for Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the identity of impurities. For this compound (C₂₆H₂₄N₆O₃), the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 469.5. Tandem MS (MS/MS) experiments can be performed to fragment the molecule, providing further structural evidence that distinguishes it from Candesartan and other isomers.[11][12]

NMR Spectroscopy for Definitive Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation. For this compound, the key diagnostic signals in the ¹H NMR spectrum would be a triplet and a quartet characteristic of an ethyl group (CH₂-CH₃), with chemical shifts indicative of its attachment to the electron-withdrawing tetrazole ring. Comparison with the NMR spectra of Candesartan would clearly show the absence of the broad N-H proton of the tetrazole and the appearance of these new ethyl group signals.[11][14]

Conclusion and Regulatory Perspective

This compound serves as a critical case study in the importance of impurity profiling in pharmaceutical manufacturing. Its presence as a process-related impurity in Candesartan Cilexetil requires a thorough understanding of its chemical properties and a validated, multi-faceted analytical control strategy. By employing robust HPLC methods for detection and quantification, supported by definitive spectroscopic techniques like MS and NMR for identification, drug manufacturers can ensure that the levels of this and other impurities are maintained within safe, regulatory-compliant limits, thereby guaranteeing the quality and safety of the final medicinal product.

References

-

SynZeal. (n.d.). Candesartan Cilexetil EP Impurity A. Retrieved from [Link][15]

-

Pharmaffiliates. (n.d.). 1H-1-Ethyl-d5 Candesartan. Retrieved from [Link][16]

-

Pharmaffiliates. (n.d.). 1H-1-Ethyl-d5 Candesartan Cilexetil. Retrieved from [Link][17]

-

Pharma Pure. (n.d.). Candesartan Cilexetil Impurity E. Retrieved from [Link][8]

-

Pharmaffiliates. (n.d.). Candesartan-impurities. Retrieved from [Link][2]

-

Pharmaffiliates. (n.d.). Candesartan Cilexetil-impurities. Retrieved from [Link][18]

-

Pharmaffiliates. (n.d.). Candesartan Cilexetil - Impurity A. Retrieved from [Link][19]

-

European Directorate for the Quality of Medicines & HealthCare. (2014). Candesartan Cilexetil Monograph. Retrieved from a source discussing EP monographs.[13]

-

Veeprho. (n.d.). Candesartan N1-Ethyl Impurity. Retrieved from [Link][3]

-

Bernát, J., et al. (2002). New Practical Synthesis of the Key Intermediate of Candesartan. Organic Process Research & Development. ACS Publications.[20]

-

PubChem. (n.d.). Desethyl candesartan cilexetil. Retrieved from [Link][21]

-

Google Patents. (n.d.). CN102887890A - Synthesis method of candesartan cilexetil. Retrieved from [22]

-

New Drug Approvals. (n.d.). CANDESARTAN CILEXETIL. Retrieved from a source providing drug approval information.[10]

-

Google Patents. (n.d.). EP2049510A1 - Process for the preparation of candesartan cilexetil form i. Retrieved from [23]

-

MDPI. (n.d.). The Solubility of Ethyl Candesartan in Mono Solvents and Investigation of Intermolecular Interactions. Processes.[24]

-

ResearchGate. (n.d.). Investigation and structural elucidation of a process related impurity in candesartan cilexetil by LC/ESI-ITMS and NMR. Request PDF.[14]

-

Raman, B., et al. (2011). Investigation and structural elucidation of a process related impurity in candesartan cilexetil by LC/ESI-ITMS and NMR. Journal of Pharmaceutical and Biomedical Analysis. PubMed.[11]

-

Scribd. (n.d.). Candesartan | PDF | High Performance Liquid Chromatography | Mass Spectrometry.[12]

-

Semantic Scholar. (n.d.). Chemometric Methods for Simultaneous Determination of Candesartan Cilexetil and Hydrochlorothiazide in Binary C.[25]

-

ResearchGate. (2020). CANDESARTAN ANALYSIS METHODS DURING 2000-2020.[26]

Sources

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. veeprho.com [veeprho.com]

- 4. This compound | CAS 1246817-38-8 | LGC Standards [lgcstandards.com]

- 5. chemwhat.com [chemwhat.com]

- 7. Candesartan N1-Ethyl Impurity | CAS No- 1246817-38-8 | N1-Ethyl Candesartan (Acid) [chemicea.com]

- 8. pharmapure.co.uk [pharmapure.co.uk]

- 9. Candesartan | C24H20N6O3 | CID 2541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. Investigation and structural elucidation of a process related impurity in candesartan cilexetil by LC/ESI-ITMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. edqm.eu [edqm.eu]

- 14. researchgate.net [researchgate.net]

- 15. Candesartan Cilexetil EP Impurity A | 139481-58-6 | SynZeal [synzeal.com]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. pharmaffiliates.com [pharmaffiliates.com]

- 19. pharmaffiliates.com [pharmaffiliates.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Desethyl candesartan cilexetil | C31H30N6O6 | CID 46783540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]

- 23. EP2049510A1 - Process for the preparation of candesartan cilexetil form i - Google Patents [patents.google.com]

- 24. mdpi.com [mdpi.com]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 1H-1-Ethyl Candesartan

Foreword: Contextualizing the Significance of Candesartan and its Analogs

Candesartan, a potent and selective angiotensin II receptor antagonist, is a cornerstone in the management of hypertension and heart failure.[1] Administered as its prodrug, candesartan cilexetil, it undergoes rapid hydrolysis in the gastrointestinal tract to its active carboxylic acid form.[1] The intricate synthesis of candesartan and its prodrug has been the subject of extensive research, leading to highly optimized manufacturing processes. However, as with any complex multi-step synthesis, the formation of process-related impurities is inevitable. The identification, synthesis, and characterization of these impurities are paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[2]

This technical guide provides a comprehensive overview of the synthesis and characterization of a specific, known impurity: 1H-1-Ethyl Candesartan . This document is intended for researchers, scientists, and professionals in drug development and quality control, offering a detailed exploration of the synthetic pathways and analytical techniques pertinent to this compound.

Unveiling the Molecular Architecture: this compound

This compound is structurally analogous to candesartan, with the key distinction being the presence of an ethyl group on the N-1 position of the tetrazole ring. This modification, while seemingly minor, can impact the molecule's physicochemical properties and pharmacological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-Ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid | [3] |

| CAS Number | 1246817-38-8 | [3] |

| Molecular Formula | C₂₆H₂₄N₆O₃ | [3] |

| Molecular Weight | 468.51 g/mol | [3] |

Strategic Synthesis of this compound: A Plausible Pathway

The synthesis of this compound can be strategically approached by adapting established synthetic routes for candesartan, with a specific focus on the N-alkylation of the tetrazole ring. The following proposed synthesis is based on the well-documented methodologies for preparing candesartan and its derivatives.[4][5]

Retrosynthetic Analysis

A logical retrosynthetic approach involves the late-stage introduction of the ethyl group onto a suitable candesartan precursor. The key disconnection is the C-N bond between the ethyl group and the tetrazole ring.

Caption: Retrosynthetic approach for this compound.

Proposed Synthetic Protocol

The following is a detailed, step-by-step protocol for the synthesis of this compound, commencing from a common intermediate in candesartan synthesis.

Step 1: N-Ethylation of Trityl Candesartan

The selection of a trityl-protected candesartan intermediate is strategic as the bulky trityl group directs alkylation to the desired N-1 position of the tetrazole ring and protects the carboxylic acid.

-

Reaction:

-

Dissolve Trityl Candesartan (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a mild base, for instance, potassium carbonate (K₂CO₃) (1.5-2.0 equivalents), to the solution to deprotonate the tetrazole ring.

-

Introduce the ethylating agent, ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) (1.1-1.5 equivalents), to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-1-Ethyl Trityl Candesartan.

-

Step 2: Deprotection of the Trityl Group

The final step involves the removal of the trityl protecting group to yield the target carboxylic acid.

-

Reaction:

-

Dissolve the crude N-1-Ethyl Trityl Candesartan in a mixture of a protic solvent like methanol or ethanol and a halogenated solvent such as dichloromethane.

-

Add an acid catalyst, for example, a few drops of concentrated hydrochloric acid or p-toluenesulfonic acid.

-

Stir the reaction at room temperature. The cleavage of the trityl group can be monitored by the appearance of the insoluble triphenylmethanol byproduct.

-

Once the reaction is complete, filter off the triphenylmethanol.

-

The filtrate containing the desired product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to afford pure this compound.

-

Caption: Proposed synthetic workflow for this compound.

Comprehensive Characterization of this compound

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of chromatographic and spectroscopic techniques should be employed.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for separating it from the starting materials, byproducts, and other related impurities.

-

Recommended HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is typically effective.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic modifier like acetonitrile is recommended for optimal separation of candesartan and its impurities.[6]

-

Detection: UV detection at approximately 254 nm is suitable for these aromatic compounds.[6]

-

Spectroscopic Elucidation

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound.

-

Expected Molecular Ion Peak: In positive ion mode Electrospray Ionization (ESI+), the expected [M+H]⁺ peak would be at m/z 469.51.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound, providing detailed information about the molecular framework.

-

¹H NMR Spectroscopy:

-

The characteristic signals of the ethyl group are expected: a triplet for the methyl protons (CH₃) around 1.3-1.5 ppm and a quartet for the methylene protons (CH₂) attached to the tetrazole nitrogen around 4.3-4.5 ppm.

-

The aromatic protons of the biphenyl and benzimidazole moieties will appear in the region of 7.0-8.0 ppm.

-

The ethoxy group on the benzimidazole ring will show a triplet for the methyl protons and a quartet for the methylene protons.

-

The benzylic methylene protons will appear as a singlet around 5.5 ppm.

-

-

¹³C NMR Spectroscopy:

-

The carbon signals for the ethyl group on the tetrazole will be present in the aliphatic region.

-

The aromatic carbons of the biphenyl and benzimidazole systems will resonate in the downfield region (110-160 ppm).

-

The carbonyl carbon of the carboxylic acid will be observed at the most downfield region, typically above 160 ppm.

-

Table 2: Summary of Analytical Characterization Techniques

| Technique | Purpose | Expected Results |

| HPLC | Purity assessment and separation from impurities. | A single major peak corresponding to the product with high purity (>98%). |

| Mass Spectrometry (ESI-MS) | Molecular weight determination. | [M+H]⁺ at m/z 469.51. |

| ¹H NMR | Structural confirmation and proton environment analysis. | Presence of characteristic signals for the ethyl group on the tetrazole, ethoxy group, and aromatic protons. |

| ¹³C NMR | Carbon skeleton confirmation. | Signals corresponding to all 26 carbons in the molecule. |

Conclusion and Future Perspectives

This technical guide has outlined a plausible and scientifically grounded approach for the synthesis and comprehensive characterization of this compound. The provided protocols and analytical methodologies serve as a valuable resource for researchers involved in the synthesis of pharmaceutical standards, impurity profiling, and drug development. A thorough understanding of the synthesis and properties of such impurities is critical for the development of robust and well-controlled manufacturing processes for candesartan, ultimately ensuring the quality and safety of this vital medication.

References

- Mohan, G., et al. (2009). Identification, Isolation, and Characterization of Five Potential Degradation Impurities in Candesartan Cilexetil Tablets. Chromatographia, 69(5-6), 403-603.

-

Satyanarayana, P. V. V., et al. (2012). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. Journal of Pharmaceutical Analysis, 2(4), 292-299. [Link]

-

SynThink. (n.d.). Candesartan EP Impurities & USP Related Compounds. Retrieved from [Link]

- Goyal, A., & Zumpano, S. (2023). Candesartan. In StatPearls. StatPearls Publishing.

-

ResearchGate. (n.d.). Structures of candesartan cilexetil and its impurities. Retrieved from [Link]

- Havlíček, J., et al. (2009). Identification, synthesis and structural determination of some impurities of candesartan cilexetil. Collection of Czechoslovak Chemical Communications, 74(3), 347-361.

-

PubChem. (n.d.). 2-Ethoxy-1-[[28-(1h-tetrazol-5-yl)biphenyl-4-yl]methyl]-1 h-benzimidazole-7-carboxylic acid. Retrieved from [Link]

-

SynZeal. (n.d.). Candesartan Cilexetil EP Impurity F. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate. Retrieved from [Link]

-

Márton, M., et al. (2007). New Practical Synthesis of the Key Intermediate of Candesartan. Organic Process Research & Development, 11(3), 490-493. [Link]

-

PubChem. (n.d.). Candesartan cilexetil. Retrieved from [Link]

- Google Patents. (n.d.). CN102887890A - Synthesis method of candesartan cilexetil.

- Google Patents. (n.d.). US20050250827A1 - Preparation of candesartan cilexetil in high purity.

-

ResearchGate. (n.d.). New Practical Synthesis of the Key Intermediate of Candesartan. Retrieved from [Link]

- Google Patents. (n.d.). CN102408353A - Preparation method of candesartan intermediate.

-

WIPO Patentscope. (n.d.). WO/2020/140193 SYNTHESIS METHOD FOR CANDESARTAN CILEXETIL INTERMEDIATE. Retrieved from [Link]

-

ResearchGate. (n.d.). Design and Synthesis of the Candesartan Key Intermediate. Retrieved from [Link]

Sources

- 1. iajpr.com [iajpr.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1H-1-Ethyl Candesartan: Synthesis, Characterization, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-1-Ethyl Candesartan is a significant process-related impurity encountered during the synthesis of the angiotensin II receptor antagonist, Candesartan. As a Senior Application Scientist, this guide provides an in-depth exploration of this compound, focusing on its chemical identity, synthesis for use as a reference standard, and analytical characterization. Understanding the formation and properties of such impurities is paramount for robust drug development and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

Core Chemical Identity

| Parameter | Value | Source(s) |

| CAS Number | 1246817-38-8 | [1][2][3][4] |

| Molecular Formula | C26H24N6O3 | [1][2][3][4] |

| Molecular Weight | 468.51 g/mol | [1][2][3] |

| IUPAC Name | 2-Ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid | [1][2] |

| Synonyms | N1-Ethyl Candesartan (Acid) |

Formation and Significance in Candesartan Synthesis

This compound is primarily formed as a byproduct during the synthesis of Candesartan Cilexetil, the prodrug of Candesartan. The formation of this impurity is a consequence of the alkylation of the tetrazole ring in the Candesartan molecule. The tetrazole ring possesses two nucleophilic nitrogen atoms, leading to the potential for the formation of two regioisomers upon alkylation: the N-1 and N-2 alkylated products. This compound is the N-1 regioisomer.

The presence of this and other impurities must be carefully monitored and controlled to meet the stringent purity requirements for pharmaceutical substances. The synthesis of this compound as a reference standard is therefore crucial for the development and validation of analytical methods to quantify its presence in batches of Candesartan and Candesartan Cilexetil.

Synthesis of this compound Reference Standard

The following protocol describes a plausible method for the synthesis of this compound, based on the alkylation of Candesartan followed by purification. This process is intended for the preparation of a reference standard for analytical purposes.

Part 1: Ethylation of Candesartan

Objective: To introduce an ethyl group onto the tetrazole ring of Candesartan, forming a mixture of N-1 and N-2 ethyl regioisomers.

Materials:

-

Candesartan

-

Iodoethane

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Nitrogen gas supply

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Candesartan in anhydrous acetone under a nitrogen atmosphere.

-

Add anhydrous potassium carbonate to the solution. The potassium carbonate acts as a base to deprotonate the tetrazole ring, facilitating alkylation.

-

Add iodoethane to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product, which will be a mixture of this compound and its N-2 isomer.

Part 2: Purification of this compound

Objective: To isolate this compound from the isomeric mixture.

Materials:

-

Crude product from Part 1

-

Appropriate solvents for chromatography (e.g., a mixture of dichloromethane and methanol)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the crude product in a minimal amount of the chromatography eluent.

-

Prepare a silica gel column packed with the chosen eluent.

-

Load the dissolved crude product onto the column.

-

Elute the column with the solvent system, collecting fractions. The polarity difference between the N-1 and N-2 isomers allows for their separation.

-

Monitor the fractions by TLC or HPLC to identify those containing the desired this compound.

-

Combine the pure fractions containing this compound.

-

Evaporate the solvent under reduced pressure to yield the purified this compound.

-

Further purify by recrystallization if necessary.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound reference standard.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is the primary technique for assessing the purity of this compound and for quantifying it as an impurity in Candesartan API.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is commonly employed.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

The HPLC method should be able to resolve this compound from Candesartan, Candesartan Cilexetil, and other related impurities, including the 2H-2-Ethyl Candesartan isomer.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound. When coupled with liquid chromatography (LC-MS), it can aid in the identification of impurities in complex mixtures. The fragmentation pattern observed in the MS/MS spectrum can provide valuable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound and for distinguishing it from its N-2 isomer.

-

¹H NMR: The chemical shifts of the protons, particularly those of the ethyl group and the protons on the benzimidazole and biphenyl rings, will be characteristic of the N-1 isomer.

-

¹³C NMR: The carbon chemical shifts provide further confirmation of the structure.

-

2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC can be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecule, thus unambiguously identifying it as the N-1 alkylated product.

Logical Relationships in Candesartan Synthesis and Impurity Formation

The following diagram illustrates the relationship between the starting materials, the desired product (Candesartan), and the formation of the this compound impurity.

Caption: Formation of N-alkylated impurities from Candesartan.

Conclusion

This compound is a critical process-related impurity in the manufacturing of Candesartan. A thorough understanding of its formation, along with robust methods for its synthesis as a reference standard and its analytical characterization, are essential for the quality control of this widely used antihypertensive drug. This guide provides a comprehensive overview to aid researchers and drug development professionals in managing this and similar impurities, ultimately ensuring the quality and safety of the final pharmaceutical product.

References

-

Pharmaffiliates. Candesartan-impurities. [Link]

Sources

Spectroscopic Characterization of 1H-1-Ethyl Candesartan: A Technical Guide for Researchers

Introduction

Candesartan, a potent and selective angiotensin II type 1 (AT₁) receptor blocker, is a widely prescribed antihypertensive agent.[1][2] It is administered as the prodrug, Candesartan Cilexetil, which is rapidly hydrolyzed to the active moiety, Candesartan, in the gastrointestinal tract.[1][3] The synthesis of Candesartan Cilexetil can lead to the formation of various process-related impurities. One such impurity is 1H-1-Ethyl Candesartan, a derivative where an ethyl group is attached to the N1 position of the tetrazole ring.[4] The presence and quantity of such impurities must be carefully monitored to ensure the safety and efficacy of the final drug product.

This technical guide provides an in-depth overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals involved in the characterization and quality control of Candesartan and related substances.

Molecular Structure and Properties

-

Systematic Name: 2-Ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid[4]

-

Molecular Formula: C₂₆H₂₄N₆O₃[4]

-

Molecular Weight: 468.51 g/mol [4]

¹H NMR Spectroscopy

Experimental Protocol

A detailed protocol for acquiring high-quality ¹H NMR spectra of this compound is provided below. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Pulse Program: A standard one-pulse sequence.

-

Acquisition Temperature: 25°C.

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and assignments for this compound. These predictions are based on the known spectrum of Candesartan and the expected electronic effects of the N-ethyl group.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl-CH₃ (Tetrazole) | ~1.4 | Triplet | ~7.2 |

| Ethyl-CH₂ (Tetrazole) | ~4.5 | Quartet | ~7.2 |

| Ethoxy-CH₃ | ~1.3 | Triplet | ~7.0 |

| Ethoxy-CH₂ | ~4.4 | Quartet | ~7.0 |

| Methylene-CH₂ | ~5.6 | Singlet | - |

| Aromatic Protons | 7.0 - 8.0 | Multiplet | - |

| Carboxylic Acid-OH | >12.0 | Broad Singlet | - |

Causality Behind Experimental Choices:

-

The choice of a high-field NMR spectrometer provides better signal dispersion, which is crucial for resolving the complex aromatic region of the spectrum.

-

DMSO-d₆ is a suitable solvent due to its high dissolving power and the fact that the acidic proton of the carboxylic acid is readily observable in this solvent.

¹³C NMR Spectroscopy

Experimental Protocol

Instrumentation:

-

A high-field NMR spectrometer with a broadband probe, as used for ¹H NMR.

Data Acquisition:

-

Pulse Program: A standard proton-decoupled ¹³C NMR sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

Predicted ¹³C NMR Spectral Data

The table below outlines the predicted chemical shifts for the key carbon atoms in this compound.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl-CH₃ (Tetrazole) | ~15 |

| Ethyl-CH₂ (Tetrazole) | ~45 |

| Ethoxy-CH₃ | ~14 |

| Ethoxy-CH₂ | ~65 |

| Methylene-CH₂ | ~48 |

| Aromatic Carbons | 110 - 150 |

| Tetrazole Carbon | ~160 |

| Benzimidazole Carbons | 140 - 160 |

| Carboxylic Acid-C=O | ~168 |

Mass Spectrometry (MS)

Experimental Protocol

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

MS Conditions:

-

Ionization Mode: Positive ESI.

-

Mass Range: m/z 100-800.

-

Source Parameters: Optimized for the specific instrument, including capillary voltage, cone voltage, and source temperature.

Fragmentation Analysis

The protonated molecule [M+H]⁺ of this compound is expected at an m/z of approximately 469.5. The fragmentation pattern is predicted to be similar to that of Candesartan, with characteristic losses.

| Predicted m/z | Proposed Fragment |

| 469.5 | [M+H]⁺ |

| 425.2 | [M+H - CO₂]⁺ |

| 291.1 | [C₁₇H₁₅N₅]⁺ |

| 263.1 | [C₁₆H₁₅N₄]⁺ |

Proposed Fragmentation Pathway:

Caption: Proposed ESI-MS fragmentation of this compound.

Summary

This technical guide has provided a comprehensive overview of the expected spectroscopic data for the Candesartan impurity, this compound. The detailed protocols for NMR and MS analysis, along with the predicted spectral data and fragmentation patterns, serve as a valuable resource for researchers and professionals in the pharmaceutical industry. The accurate identification and characterization of such impurities are paramount for ensuring the quality and safety of pharmaceutical products.

References

- The application of solid-state NMR spectroscopy to study candesartan cilexetil (TCV-116) membrane interactions. Comparative study with the AT1R antagonist drug olmesartan. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4762086/

- Exploring the molecular basis of interactions of candesartan cilexetil (TCV-116) in lipid bilayers using 1H and 13C CP/MAS solid state NMR spectroscopy. ResearchGate. Available at: https://www.researchgate.

- Candesartan. Scribd. Available at: https://www.scribd.com/document/448937069/candesartan

- Candesartan cilexetil analysis using spectrophotometry. ResearchGate. Available at: https://www.researchgate.net/publication/341851912_Candesartan_cilexetil_analysis_using_spectrophotometry

- CANDESARTAN CILEXETIL Candesartanum cilexetili. European Directorate for the Quality of Medicines & HealthCare. Available at: https://www.edqm.eu/sites/default/files/pharmacopoeia_files/10.0/candesartan_cilexetil_2465e.pdf

- Synthesis method of candesartan cilexetil. Google Patents. Available at: https://patents.google.

- CANDESARTAN ANALYSIS METHODS DURING 2000-2020. ResearchGate. Available at: https://www.researchgate.net/publication/341851912_CANDESARTAN_ANALYSIS_METHODS_DURING_2000-2020

- This compound Cilexetil. LGC Standards. Available at: https://www.lgcstandards.com/US/en/1H-1-Ethyl-Candesartan-Cilexetil/p/TRC-E900870

- This compound | CAS 1246817-38-8. Santa Cruz Biotechnology. Available at: https://www.scbt.com/p/1h-1-ethyl-candesartan-1246817-38-8

- Design and Synthesis of the Candesartan Key Intermediate. ResearchGate. Available at: https://www.researchgate.

- This compound. LGC Standards. Available at: https://www.lgcstandards.com/US/en/1H-1-Ethyl-Candesartan/p/TRC-C175573

- Synthesis process of candesartan cilexetil. Google Patents. Available at: https://patents.google.

- Quantitative Assay of Cardiovascular agents in Human Plasma with CE-ESI-TOF-MS Using Covalent Cationic Coating. Journal of Chemical and Pharmaceutical Research. Available at: https://www.jocpr.

- CANDESARTAN CILEXETIL. New Drug Approvals. Available at: https://www.newdrugapprovals.org/candesartan-cilexetil/

- Candesartan Cilexetil. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Candesartan-cilexetil

- A simple and rapid determination of candesartan in human plasma by LC- MS/MS. International Journal of Pharmacy. Available at: https://www.pharmascholars.

- NMR spectra. (a) NMR spectra of candesartan cilexetil, (b) NMR spectra... ResearchGate. Available at: https://www.researchgate.net/figure/a-NMR-spectra-of-candesartan-cilexetil-b-NMR-spectra-of-b-cyclodextrin-c-NMR_fig2_321526485

- Structures of candesartan cilexetil and its impurities (a)... ResearchGate. Available at: https://www.researchgate.net/figure/Structures-of-candesartan-cilexetil-and-its-impurities-a-Candesartan-Cilexetil_fig1_273760925

- Product ion mass spectra of (a) candesartan (m/z 439.1 → 309.9, scan... ResearchGate. Available at: https://www.researchgate.net/figure/Product-ion-mass-spectra-of-a-candesartan-m-z-4391-3099-scan-range-50-450-amu_fig3_260334882

- Candesartan N1-Ethyl Impurity. Pharmaffiliates. Available at: https://www.pharmaffiliates.com/en/candesartan-n1-ethyl-impurity

- Candesartan Ethyl Ester Desethyl N1-Cilexetil Analog. Veeprho. Available at: https://www.veeprho.com/candesartan-ethyl-ester-desethyl-n1-cilexetil-analog.html

- The application of solid-state NMR spectroscopy to study candesartan cilexetil (TCV-116) membrane interactions. Comparative study with the AT1R antagonist drug olmesartan. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/26850403/

- Candesartan. MassBank. Available at: https://massbank.eu/MassBank/RecordDisplay?id=PR100511

- Candesartan. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/candesartan

- Separation and identi cation of related substances in Candesartan cilexetil tablets by UHPLC-Q- TOF. ResearchGate. Available at: https://www.researchgate.net/publication/362483569_Separation_and_identi_cation_of_related_substances_in_Candesartan_cilexetil_tablets_by_UHPLC-Q-TOF-MS

- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. ResearchGate. Available at: https://www.researchgate.

Sources

An In-depth Technical Guide to Pharmacopeial Reference Standards for Candesartan Impurities

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the pharmacopeial reference standards for impurities of candesartan, an angiotensin II receptor antagonist widely used in the treatment of hypertension. As the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy, a thorough understanding of impurity profiling and control is essential for drug development and quality control professionals. This document delves into the regulatory framework, the nature of candesartan impurities, the critical role of pharmacopeial reference standards, and the analytical methodologies employed for their assessment.

The Imperative of Impurity Control in Pharmaceuticals

Impurities in drug substances can originate from various sources, including the synthetic route of the API, degradation of the drug substance over time, and interaction with excipients or packaging materials.[][2] These impurities, even at trace levels, can potentially impact the safety and efficacy of the final drug product. Regulatory bodies worldwide, through organizations like the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[3][4]

The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities, setting thresholds based on the maximum daily dose of the drug.[5] This risk-based approach ensures that impurities are controlled to levels that are safe for patient consumption. Pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide official monographs that specify the acceptance criteria for known and unknown impurities in drug substances like candesartan cilexetil.

Understanding Candesartan and Its Impurity Profile

Candesartan is a potent, selective AT1 subtype angiotensin II receptor antagonist. It is administered as the prodrug, candesartan cilexetil, which is rapidly hydrolyzed to the active candesartan moiety during absorption from the gastrointestinal tract. The synthesis of candesartan cilexetil is a multi-step process that can give rise to various process-related impurities, including starting materials, by-products, and intermediates.[] Furthermore, the ester linkage in candesartan cilexetil is susceptible to hydrolysis, and the molecule can degrade under various stress conditions such as acid, base, and oxidation, leading to the formation of degradation products.[6][7]

Synthesis and Potential Process-Related Impurities

A deep understanding of the synthetic pathway is crucial for predicting and controlling process-related impurities. The synthesis of candesartan cilexetil typically involves the coupling of key intermediates.

Caption: Generalized synthetic pathway of Candesartan Cilexetil.

Impurities can arise from incomplete reactions, side reactions, or the presence of impurities in the starting materials and reagents.

Degradation Pathways

Forced degradation studies are essential to identify potential degradation products that may form under various environmental conditions.[][6] For candesartan cilexetil, hydrolysis is a major degradation pathway, leading to the formation of candesartan (Impurity G). Other degradation products can be formed through oxidation and photolysis.

Pharmacopeial Specifications for Candesartan Impurities

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide detailed monographs for candesartan cilexetil, which include specifications for related substances (impurities). These monographs list the specified impurities and provide their acceptance criteria.

Overview of Specified Impurities

The following table summarizes the common impurities listed in the major pharmacopeias. It is important to always refer to the current official monograph for the most up-to-date information.[7][8]

| Impurity Name/Designation | Pharmacopeia | Chemical Name |

| Impurity A | EP, USP | Ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate[][4] |

| Impurity B | EP, USP | (1RS)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-oxo-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-2,3-dihydro-1H-benzimidazole-4-carboxylate[9][10][11] |

| Impurity C | EP | (1RS)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 3-[[2'-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylate[12][13][14] |

| Impurity D | EP, USP | (1RS)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 3-[[2'-(2-ethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylate[5][][16][17] |

| Impurity E | EP | (1RS)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate[18][19][20][21] |

| Impurity F | EP, USP | (1RS)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2'-(2-ethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate[7][][23][24][25] |

| Impurity G | EP, USP | 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (Candesartan)[26][27][28][29][30][31] |

| Impurity H | EP | (1RS)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl]biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate[32][33][34] |

| Impurity I | EP | Methyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate[21][35] |

Note: The naming conventions and specified impurities may differ slightly between pharmacopeias. Always consult the current official monograph.

Chemical Structures of Candesartan and Its Key Impurities

Caption: Chemical structures of Candesartan Cilexetil and key impurities.

The Central Role of Pharmacopeial Reference Standards

Pharmacopeial reference standards are highly characterized physical specimens used in analytical testing to ensure the identity, strength, quality, and purity of medicines.[32] They are a cornerstone of pharmaceutical quality control and are essential for the validation and routine use of analytical procedures.

Qualification and Certification of Reference Standards

The establishment of a pharmacopeial reference standard is a rigorous process that involves:

-

Synthesis and Purification: The impurity is either synthesized or isolated and then purified to the highest possible degree.

-

Comprehensive Characterization: A battery of analytical techniques is employed to confirm the structure and assess the purity of the candidate material. These typically include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) for structural elucidation.

-

Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) and Ultraviolet (UV) spectroscopy for confirmation of functional groups and chromophores.

-

Chromatographic purity assessment by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).

-

Determination of water content (e.g., by Karl Fischer titration) and residual solvents (by Gas Chromatography).

-

Assay determination by a suitable quantitative method.

-

-

Collaborative Studies: The candidate reference standard is often sent to multiple laboratories for independent testing to ensure its suitability.

-

Certification: Based on the comprehensive data package, the pharmacopeial body certifies the material as a reference standard and provides a certificate of analysis.

Caption: Workflow for the characterization of a reference standard.

Application in Analytical Testing

Reference standards for candesartan impurities are used for:

-

Peak Identification: To confirm the identity of impurity peaks in a sample chromatogram by comparing their retention times.

-

Method Validation: To assess the specificity, linearity, accuracy, and precision of the analytical method for each impurity.

-

System Suitability Testing: To ensure that the chromatographic system is performing adequately before running samples.

-

Quantification: As a calibrator to determine the concentration of impurities in the test sample.

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for the analysis of candesartan and its impurities.[9] The pharmacopeial monographs provide detailed chromatographic conditions for the separation and quantification of the specified impurities.

Representative HPLC Method

The following is a representative HPLC method based on pharmacopeial procedures. It is crucial to follow the specific parameters outlined in the current official monograph.

Chromatographic Conditions:

| Parameter | Typical Value |

| Column | C18, 4.6 mm x 150 mm, 4 µm |

| Mobile Phase A | Water : Acetonitrile (60:40) with an acidic modifier |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

System Suitability:

The system suitability is assessed by injecting a solution containing candesartan cilexetil and key impurity reference standards. The resolution between critical peak pairs is a key acceptance criterion. For example, the resolution between impurity A and impurity B should be not less than 4.0.[8]

Method Validation Principles

Any analytical method used for impurity testing must be validated according to ICH Q2(R1) guidelines to ensure that it is suitable for its intended purpose. The validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The control of impurities is a critical aspect of ensuring the quality, safety, and efficacy of candesartan cilexetil. Pharmacopeial reference standards play an indispensable role in this process by providing the benchmarks against which impurities are identified and quantified. A thorough understanding of the potential impurities arising from the synthesis and degradation of candesartan, coupled with the use of well-characterized reference standards and validated analytical methods, is essential for researchers, scientists, and drug development professionals to meet the stringent requirements of regulatory authorities and to deliver safe and effective medicines to patients.

References

-

SynThink. Candesartan EP Impurities & USP Related Compounds. [Link]

-

European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

-

Mehta, A. C., et al. "LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil." Journal of Pharmaceutical and Biomedical Analysis, vol. 52, no. 1, 2010, pp. 34-43. [Link]

-

ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

-

Kumar, N. D. A., et al. "A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product." Pharmaceutical Methods, vol. 3, no. 2, 2012, pp. 67-74. [Link]

-

SynZeal. Candesartan Cilexetil EP Impurity C. [Link]

-

European Pharmacopoeia. CANDESARTAN CILEXETIL Candesartanum cilexetili. [Link]

-

USP-NF. Candesartan Cilexetil Tablets Revision Bulletin. [Link]

-

SynThink Research Chemicals. USP Reference Standards in Pharmaceutical Analysis. [Link]

-

Veeprho. Candesartan Cilexetil EP Impurity G. [Link]

-

Pharmace Research Laboratory. Candesartan Cilexetil EP Impurity E. [Link]

-

Veeprho. Candesartan Cilexetil EP Impurity C. [Link]

-

International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

-

Veeprho. Candesartan Cilexetil EP Impurity B. [Link]

-

PubChem. Desethyl candesartan cilexetil. [Link]

-

Veeprho. Candesartan Cilexetil EP Impurity F. [Link]

-

Allmpus. candesartan cilexetil ep impurity e. [Link]

-

Pharmace Research Laboratory. Candesartan Cilexetil EP Impurity A. [Link]

-

Pharma Pure. Candesartan Cilexetil Impurity E. [Link]

-

SynZeal. Candesartan Cilexetil EP Impurity F. [Link]

-

PubChem. Candesartan. [Link]

-

Pharmaffiliates. Candesartan Cilexetil-impurities. [Link]

-

PubChem. Candesartan Cilexetil. [Link]

-

PubChem. Trityl candesartan cilexetil. [Link]

-

GLP Pharma Standards. Candesartan Cilexetil EP Impurity F. [Link]

-

Anant Pharmaceuticals Pvt. Ltd. CAS 869631-11-8 Candesartan Cilexetil EP Impurity B. [Link]

-

Analytica Chemie. Candesartan Cilexetil Impurity G (EP). [Link]

-

Pharmaffiliates. Understanding Pharmaceutical Impurities: Insights into Advanced Reference Standards for Drug Quality and Safety. [Link]

-

Acanthus Research. Candesartan Cilexetil EP Impurity H. [Link]

-

GLP Pharma Standards. Candesartan Cilexetil EP Impurity F. [Link]

-

GLP Pharma Standards. Candesartan Cilexetil EP Impurity G. [Link]

-

Axios Research. Candesartan Cilexetil EP Impurity G. [Link]

-

GLP Pharma Standards. Candesartan Cilexetil EP Impurity D. [Link]

-

USP-NF. Candesartan Cilexetil. [Link]

-

Pharmaffiliates. Candesartan-impurities. [Link]

-

EDQM. Y0001387 - Detailed view. [Link]

-

Axios Research. Candesartan Cilexetil EP Impurity I. [Link]

Sources

- 2. veeprho.com [veeprho.com]

- 3. researchgate.net [researchgate.net]

- 4. Candesartan Cilexetil EP Impurity A | 139481-58-6 | SynZeal [synzeal.com]

- 5. veeprho.com [veeprho.com]

- 6. researchgate.net [researchgate.net]

- 7. uspnf.com [uspnf.com]

- 8. edqm.eu [edqm.eu]

- 9. Candesartan Cilexetil EP Impurity B | 869631-11-8 | SynZeal [synzeal.com]

- 10. veeprho.com [veeprho.com]

- 11. Desethyl candesartan cilexetil | C31H30N6O6 | CID 46783540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Candesartan Cilexetil EP Impurity C | 1185255-99-5 | SynZeal [synzeal.com]

- 13. veeprho.com [veeprho.com]

- 14. clearsynth.com [clearsynth.com]

- 16. glppharmastandards.com [glppharmastandards.com]

- 17. Candesartan Cilexetil EP Impurity D - SRIRAMCHEM [sriramchem.com]

- 18. pharmaceresearch.com [pharmaceresearch.com]

- 19. allmpus.com [allmpus.com]

- 20. pharmapure.co.uk [pharmapure.co.uk]

- 21. pharmaffiliates.com [pharmaffiliates.com]

- 23. veeprho.com [veeprho.com]

- 24. cleanchemlab.com [cleanchemlab.com]

- 25. glppharmastandards.com [glppharmastandards.com]

- 26. veeprho.com [veeprho.com]

- 27. Candesartan | C24H20N6O3 | CID 2541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. Candesartan Cilexetil Impurity G (EP) |CAS No. 139481-59-7 [analyticachemie.in]

- 29. Candesartan (Candesartan Cilexetil EP Impurity G, Candesar… [cymitquimica.com]

- 30. glppharmastandards.com [glppharmastandards.com]

- 31. Candesartan Cilexetil EP Impurity G - CAS - 139481-59-7 | Axios Research [axios-research.com]

- 32. veeprho.com [veeprho.com]

- 33. Trityl candesartan cilexetil | C52H48N6O6 | CID 11029254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. Candesartan Cilexetil EP Impurity H - Acanthus Research [acanthusresearch.com]

- 35. Candesartan Cilexetil EP Impurity I - CAS - 139481-69-9 | Axios Research [axios-research.com]

An In-Depth Technical Guide to the Potential Pharmacological Activity of 1H-1-Ethyl Candesartan

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis.[1][2] Its principal effector, angiotensin II, exerts a potent vasoconstrictive effect primarily through the angiotensin II type 1 (AT1) receptor.[2] Consequently, blockade of the AT1 receptor has become a cornerstone of modern antihypertensive therapy.[3] Candesartan, a highly potent and selective AT1 receptor blocker (ARB), exemplifies the success of this therapeutic strategy.[4][5] It is administered as the prodrug, Candesartan cilexetil, which undergoes rapid and complete hydrolysis to the active candesartan moiety during gastrointestinal absorption.[1][6]

During the bulk synthesis of Candesartan cilexetil, process-related impurities can arise. One such identified impurity is 1H-1-Ethyl Candesartan , a derivative ethylated at the N-1 position of the benzimidazole ring.[7][8] While often dismissed as an impurity, the structural similarity of this molecule to the parent compound warrants a thorough investigation into its potential pharmacological activity. This guide provides a comprehensive framework for researchers and drug development professionals to explore the preclinical pharmacological profile of this compound. We will delve into the rationale behind key experimental choices, propose detailed methodologies, and outline a logical progression from in vitro characterization to in vivo validation.

Molecular Profile and Synthetic Considerations

Candesartan is chemically defined as 2-ethoxy-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid.[9] The defining feature of this compound is the presence of an ethyl group on the nitrogen atom of the benzimidazole core. This modification is hypothesized to occur during the alkylation step in the synthesis of Candesartan, where ethylating agents may be present as impurities or byproducts.

The synthesis of Candesartan typically involves the N-alkylation of a benzimidazole intermediate with a substituted biphenyl methyl halide.[10][11][12] The presence of residual ethyl halides or related ethylating species in the reaction mixture could lead to the formation of the N-ethyl derivative alongside the desired product. Understanding this synthetic origin is crucial for predicting potential isomeric impurities and for developing purification strategies.

Proposed Preclinical Pharmacological Investigation

The central question is whether the addition of an ethyl group at the N-1 position of the benzimidazole ring alters the pharmacological activity of Candesartan. Does it retain AT1 receptor antagonism? Is its potency, selectivity, or duration of action affected? The following experimental plan is designed to systematically answer these questions.

Part 1: In Vitro Characterization of AT1 Receptor Interaction

The foundational step is to determine if this compound directly interacts with the AT1 receptor and to quantify the nature of this interaction.

1.1. AT1 Receptor Binding Affinity

Causality: A competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor. This experiment will directly measure the ability of this compound to displace a known high-affinity radiolabeled ligand from the AT1 receptor, thereby providing its binding affinity (Ki). A high affinity is a prerequisite for potent pharmacological activity.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes: Utilize cell lines stably overexpressing the human AT1 receptor (e.g., HEK293 or CHO cells). Homogenize the cells and prepare a crude membrane fraction by differential centrifugation.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled AT1 antagonist (e.g., [125I]Sar1,Ile8-angiotensin II), and increasing concentrations of the test compounds (this compound, Candesartan as a positive control) and a vehicle control.

-

Equilibration: Incubate the mixture at room temperature for a specified period (e.g., 60-90 minutes) to reach binding equilibrium.

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (concentration inhibiting 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation:

| Compound | IC50 (nM) | Ki (nM) |

| Candesartan | Expected Sub-nanomolar | Expected Sub-nanomolar |

| This compound | To be determined | To be determined |

1.2. Functional Antagonism and Signaling

Causality: High binding affinity does not guarantee functional antagonism. It is essential to assess whether the compound inhibits angiotensin II-induced downstream signaling. The AT1 receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium.[13] A functional assay measuring this calcium flux will reveal whether this compound acts as an antagonist, an agonist, or a partial agonist.

Experimental Protocol: Intracellular Calcium Mobilization Assay

-

Cell Culture: Plate AT1-expressing cells in a black-walled, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or Candesartan for a defined period.

-

Angiotensin II Challenge: Add a fixed concentration of angiotensin II (EC80) to stimulate the AT1 receptor.

-

Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: Determine the inhibitory effect of the test compounds on the angiotensin II-induced calcium signal. Plot a dose-response curve to calculate the IC50 for functional antagonism.

Mandatory Visualization:

Sources

- 1. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. receptor blocker candesartan: Topics by Science.gov [science.gov]

- 5. researchgate.net [researchgate.net]

- 6. Candesartan cilexetil: an angiotensin II-receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Candesartan | C24H20N6O3 | CID 2541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Development of Angiotensin II Receptor Blockers for Cardiovascular Diseases - Ace Therapeutics [acetherapeutics.com]

An In-depth Technical Guide to the Degradation Products of Candesartan

Introduction: The Criticality of Understanding Candesartan Stability

Candesartan cilexetil, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, is a widely prescribed therapeutic agent for the management of hypertension and heart failure.[1][2] As a prodrug, candesartan cilexetil undergoes rapid hydrolysis in the gastrointestinal tract to its active form, candesartan.[1][2][3] The efficacy and safety of any pharmaceutical product are intrinsically linked to its stability. The degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic byproducts, and a subsequent compromise in patient safety and therapeutic outcome. Therefore, a comprehensive understanding of the degradation pathways of candesartan and the characterization of its degradation products are paramount for the development of stable pharmaceutical formulations and robust analytical methods for quality control.

This technical guide provides a holistic overview of the degradation products of candesartan, delving into the chemical pathways of their formation under various stress conditions. We will explore the experimental methodologies for conducting forced degradation studies in line with the International Council for Harmonisation (ICH) guidelines and detail the advanced analytical techniques employed for the separation, identification, and quantification of these degradation products. This guide is intended for researchers, scientists, and drug development professionals engaged in the formulation development, stability testing, and quality control of candesartan-containing drug products.

Degradation Pathways of Candesartan: A Mechanistic Perspective

Forced degradation studies are a cornerstone of drug development, providing invaluable insights into the intrinsic stability of a drug molecule.[4][5][6] These studies involve subjecting the drug substance to a variety of stress conditions that are more severe than accelerated stability conditions, thereby generating degradation products in a shorter timeframe. The ICH guideline Q1A(R2) provides a framework for stability testing, including stress testing.[7][8] For candesartan, degradation has been observed under hydrolytic, oxidative, and photolytic conditions.[9][10][11]

Hydrolytic Degradation: The Role of pH

Candesartan cilexetil is susceptible to degradation under acidic, alkaline, and neutral hydrolytic conditions.[9][11][12] The ester linkage in the cilexetil moiety is the primary site of hydrolysis, leading to the formation of the active drug, candesartan, and other related degradants.

-

Acidic Hydrolysis: In the presence of acid, candesartan cilexetil undergoes hydrolysis of the ester bond, yielding candesartan. Further degradation of the candesartan molecule can occur with prolonged exposure to strong acidic conditions. Studies have shown that upon treatment with 0.5 M HCl at elevated temperatures, candesartan cilexetil completely degrades, forming multiple degradation products.[13]

-

Alkaline Hydrolysis: Under basic conditions, the ester hydrolysis of candesartan cilexetil is also a prominent degradation pathway. Similar to acidic conditions, prolonged exposure to a basic environment can lead to further degradation of the molecule.

-

Neutral Hydrolysis: While generally more stable under neutral pH, candesartan cilexetil can still undergo hydrolysis, particularly at elevated temperatures.[12]

Oxidative Degradation: The Impact of Reactive Oxygen Species

Oxidative stress is another critical factor influencing the stability of candesartan. The benzimidazole and tetrazole moieties within the candesartan structure are potential sites for oxidation. Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxides and other oxygenated derivatives.[14] Chromatographic analysis of samples subjected to oxidative stress has revealed the presence of distinct degradation products, indicating that candesartan is susceptible to oxidation.[10][14]

Photolytic Degradation: The Influence of Light

Photostability is a crucial parameter in drug stability assessment, as outlined in ICH guideline Q1B.[7] While some studies suggest that candesartan cilexetil is relatively stable under photolytic conditions[9][11], others have reported significant degradation upon exposure to light.[12] The biphenyl-tetrazole portion of the molecule is a potential chromophore that can absorb UV radiation, leading to photochemical reactions and the formation of photodegradation products.

Thermal Degradation: The Effect of Heat

Thermal stability studies are essential to determine the impact of temperature on drug substance integrity. Candesartan cilexetil has been found to be relatively stable under thermal stress conditions in some studies.[9][11] However, other research has investigated the kinetics of thermal degradation, suggesting a complex decomposition mechanism.[15][16][17] The excipients in a pharmaceutical formulation can also influence the thermal stability of the active ingredient.[3][15][17]

Visualizing Candesartan Degradation

To better illustrate the primary degradation pathways, the following diagram outlines the key transformations of candesartan cilexetil under different stress conditions.

Caption: Primary degradation pathways of Candesartan Cilexetil under various stress conditions.

Experimental Protocols for Degradation Studies

A robust and well-designed experimental protocol is essential for the successful identification and characterization of degradation products. The following sections outline the methodologies for forced degradation studies and the analytical techniques used for analysis.

Forced Degradation Study Protocol

This protocol is a generalized framework and should be optimized based on the specific properties of the drug substance and the intended analytical method.

-

Sample Preparation:

-

Prepare a stock solution of candesartan cilexetil in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat the solution at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution with 1N NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep the solution at room temperature or heat at a controlled temperature for a specified duration. Neutralize with 1N HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% v/v). Keep the solution at room temperature for a specified period.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined duration. A control sample should be kept in the dark.

-

Thermal Degradation: Expose the solid drug substance to dry heat in a controlled oven (e.g., 60-100°C) for a specified period. Dissolve the stressed solid in a suitable solvent before analysis.

-

-

Sample Analysis:

-

Analyze the stressed samples using a validated stability-indicating analytical method, such as HPLC or UPLC.

-

Analytical Methodologies for Degradation Product Profiling

The development of a stability-indicating analytical method is crucial for separating the degradation products from the parent drug and from each other.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a widely used technique for the analysis of candesartan and its degradation products.[9][10][13][18][19] A C18 column is commonly employed with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[10][13] The detection wavelength is typically set at the UV maximum of candesartan, around 254 nm.[13][20]

-

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC offers advantages over conventional HPLC in terms of speed, resolution, and sensitivity. The use of sub-2 µm particles in UPLC columns allows for faster analysis times and better separation of complex mixtures of degradation products.[21][22]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification and structural elucidation of degradation products.[12] By coupling a liquid chromatograph to a mass spectrometer, it is possible to obtain the molecular weight and fragmentation pattern of each separated component, which is invaluable for identifying unknown degradants. Time-of-flight (TOF) mass spectrometry can provide accurate mass measurements, further aiding in the confirmation of elemental compositions.[12]